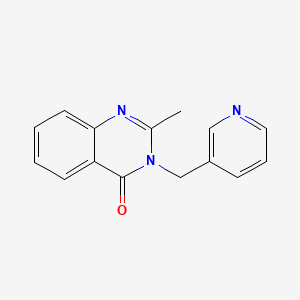
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, with CAS number 892-60-4, is a chemical compound belonging to the quinazolinone family. This compound has garnered attention in recent years due to its diverse biological activities, including analgesic, anti-inflammatory, and potential antimicrobial effects. This article summarizes the current understanding of its biological activity based on various research studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O |
| Molecular Weight | 251.283 g/mol |
| Melting Point | Not Available |
| LogP | 2.148 |
| PSA | 47.78 Ų |
Analgesic and Anti-inflammatory Effects
Research has indicated that derivatives of quinazolinone compounds exhibit significant analgesic and anti-inflammatory properties. A study synthesized a series of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones and evaluated their biological activities. Among the tested compounds, certain derivatives showed moderate analgesic activity comparable to the standard diclofenac sodium, while others demonstrated realistic anti-inflammatory activity with minimal ulcerogenic effects compared to aspirin .
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has been explored in various studies. For instance, a recent investigation into pyridine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies
-
Case Study on Analgesic Activity :
- Study : Synthesis of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones.
- Findings : The compound 2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS3) showed promising anti-inflammatory activity when compared to diclofenac sodium, indicating potential for further development as a therapeutic agent .
- Case Study on Antimicrobial Activity :
科学研究应用
Anti-Inflammatory Activity
Research has shown that derivatives of quinazolinone compounds exhibit notable anti-inflammatory properties. A study synthesized various quinazolinone derivatives, including 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, which demonstrated significant inhibition of inflammation in animal models.
Case Study :
A series of novel sulfonates containing quinazolinone rings were designed to inhibit aldose reductase, an enzyme implicated in diabetic complications. These compounds exhibited up to 36.3% inhibition of edema at a dose of 50 mg/kg .
| Compound | Activity | Dose (mg/kg) | Inhibition (%) |
|---|---|---|---|
| Compound A | Anti-inflammatory | 50 | 36.3 |
| Compound B | Anti-inflammatory | 50 | 30.1 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential against various pathogens. Studies indicate that quinazoline derivatives can act as effective antimicrobial agents.
Case Study :
A study synthesized and screened multiple quinazoline derivatives for antimicrobial activity. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as new antimicrobial agents .
| Microorganism | Compound Tested | Activity |
|---|---|---|
| E. coli | This compound | Effective |
| S. aureus | This compound | Effective |
Anticancer Activity
Quinazolinone derivatives have shown promise in anticancer research, with studies indicating their ability to inhibit tumor growth.
Case Study :
In vitro and in vivo studies demonstrated that certain quinazolinone derivatives could significantly reduce tumor size in mouse models. Notably, compounds derived from this compound showed cytotoxic effects on various cancer cell lines while sparing normal cells .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound C | Breast Cancer | 12 |
| Compound D | Lung Cancer | 15 |
DNA Binding and Nuclease Activity
Recent studies have explored the ability of quinazoline derivatives to bind DNA and exhibit nuclease activity, which could lead to applications in gene therapy.
Case Study :
Oxovanadium complexes containing this compound were evaluated for their DNA binding capabilities. These complexes demonstrated strong nuclease activity, suggesting potential as DNA-cleaving agents .
| Complex Type | DNA Binding Affinity (Kd) | Nuclease Activity |
|---|---|---|
| Oxovanadium Complex | Low µM range | High |
属性
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-17-14-7-3-2-6-13(14)15(19)18(11)10-12-5-4-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOKVQWSZRIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













